rac 5-Keto Fluvastatin

Analytical Method Validation Regulatory Compliance Pharmaceutical Impurity Profiling

Securing a traceable reference standard for Fluvastatin EP Impurity D is critical for ANDA/DMF submissions and QC batch-release testing. rac 5-Keto Fluvastatin (CAS 1160169-39-0) addresses this directly: • Certified purity ≥98% with comprehensive COA, enabling ICH Q2(R2) method validation for HPLC/LC-MS. • Long-term stability (3 years at -20°C) supports shelf-life monitoring and stability-indicating method performance. • ISO17034-accredited material available, ensuring multi-site method transfer uniformity and regulatory compliance.

Molecular Formula C24H24FNO4
Molecular Weight 409.4 g/mol
CAS No. 1160169-39-0
Cat. No. B024276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 5-Keto Fluvastatin
CAS1160169-39-0
Synonyms(E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic Acid;  Fluvastatin Impurity; 
Molecular FormulaC24H24FNO4
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F
InChIInChI=1S/C24H24FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,19,28H,13-14H2,1-2H3,(H,29,30)/b12-11+
InChIKeyFSIBOMHNSMFWBF-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac 5-Keto Fluvastatin Identity and Procurement Baseline


rac 5-Keto Fluvastatin (CAS 1160169-39-0), synonymously referred to as (Rac)-5-Keto Fluvastatin, 3-Hydroxy-5-Keto Fluvastatin, and Fluvastatin EP Impurity D [1]. This compound is not an active pharmaceutical ingredient (API), but a fully characterized racemic mixture that functions as an impurity or degradation product of Fluvastatin, a well-established HMG-CoA reductase inhibitor (IC50 of 8 nM for the parent molecule) [1]. Its primary identity is a high-purity analytical reference standard, serving as a precise comparator in pharmaceutical quality control (QC) and stability studies for Fluvastatin drug products [2]. It is universally supplied for research use only, with vendors like InvivoChem and CATO providing it at certified purities of ≥98% and >95%, respectively, under controlled storage conditions of -20°C [2].

Why Impurity Standards Cannot Be Substituted


rac 5-Keto Fluvastatin is an essential analytical reference standard for identifying and quantifying a specific, regulated impurity (Fluvastatin EP Impurity D) within Fluvastatin drug products . Its procurement value does not stem from any therapeutic or biological activity relative to other statins. Instead, its value is purely analytical: to ensure compliance with stringent pharmacopeial limits set by the USP and EP for API purity, where any individual unspecified impurity must not exceed 0.1% [1]. Substituting it with another Fluvastatin analog, such as the parent drug (Fluvastatin Sodium), another impurity (e.g., Fluvastatin EP Impurity A or F), or even a structurally similar 5-keto compound from a different statin (e.g., Atorvastatin 5-keto impurity), would invalidate any analytical method and compromise regulatory compliance. The compound's exact retention time, mass spectrum, and structural conformation are the sole benchmarks for its specific, codified identity.

rac 5-Keto Fluvastatin Analytical and Regulatory Evidence


Regulatory Identity as EP Impurity D

The compound rac 5-Keto Fluvastatin (CAS 1160169-39-0) is quantitatively and structurally defined as 'Fluvastatin EP Impurity D' in the European Pharmacopoeia (EP) and as '3-Hydroxy-5-keto Fluvastatin' in the United States Pharmacopeia (USP) [1] . This is not a qualitative claim, but a codified regulatory identity. Unlike general class analogs (e.g., the parent molecule Fluvastatin Sodium, or Fluvastatin EP Impurity A), this specific identity dictates its precise, mandated role in all pharmacopeial monographs for Fluvastatin. Its use as a reference standard is therefore a direct regulatory requirement for quantitative impurity profiling, not a discretionary research choice . Without this exact reference standard, the identification and quantification of this impurity in a drug product batch cannot be performed in compliance with USP or EP guidelines.

Analytical Method Validation Regulatory Compliance Pharmaceutical Impurity Profiling

Certified Purity Profile

rac 5-Keto Fluvastatin is supplied as a certified reference standard with quantifiable purity. Reputable vendors provide material with a certified purity of ≥98% (HPLC), as offered by InvivoChem , or >95% (HPLC) with full characterization under ISO17034 accreditation, as provided by CATO [1]. This high, certified purity is a core differentiating factor when compared to generic reagents or in-house isolated materials. The provision of a Certificate of Analysis (COA) with detailed chromatographic and spectroscopic data (e.g., HPLC, LC-MS, NMR) is a standard requirement for regulatory submissions and differentiates the product from uncharacterized or lower-purity alternatives .

Analytical Method Development Method Validation (AMV) Quality Control (QC)

Validated Long-Term Storage Stability

The long-term stability of rac 5-Keto Fluvastatin has been validated under specific storage conditions, which differentiates it from uncharacterized or less stable analogs. Vendor specifications confirm that the compound is stable for at least 3 years when stored as a powder at -20°C [1]. This is a critical performance differentiator from analogs that may require different or more stringent conditions (e.g., some Fluvastatin Sodium impurities require storage at -80°C) or for which no long-term stability data are available. This validated stability profile reduces the risk of compound degradation and the associated experimental variability, ensuring consistency in long-term analytical studies.

Sample Management Long-Term Stability Reference Standard Integrity

rac 5-Keto Fluvastatin Validated Application Scenarios


Method Development and Validation for Regulatory Submissions

Use as a certified reference standard for developing and validating quantitative HPLC or LC-MS methods to detect and quantify Fluvastatin EP Impurity D in API and finished drug products. The high certified purity (≥98% ) and comprehensive COA are essential for establishing method specificity, accuracy, and linearity in accordance with ICH Q2(R2) guidelines. This scenario is foundational for supporting Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) where precise impurity control is a key regulatory requirement .

QC Release and Stability for Fluvastatin

Deploy as the primary quantitative comparator in routine QC batch-release testing to ensure Fluvastatin drug products meet pharmacopeial purity limits, specifically the 0.1% threshold for any unspecified individual impurity [1]. Its validated long-term stability (3 years at -20°C) [2] guarantees a consistent benchmark for monitoring this specific impurity's appearance over the full shelf-life of the drug product, which is critical for stability-indicating method performance.

Forced Degradation and Degradation Pathways

Apply as a known impurity marker to confirm the formation of 5-keto fluvastatin under specific stress conditions (e.g., oxidative, thermal, or photolytic). By using this exact reference standard, researchers can positively identify and quantify this degradation product in forced degradation studies, which is a regulatory requirement for developing stability-indicating methods and understanding the drug's degradation profile, thereby validating manufacturing and packaging processes .

Analytical Method Transfer and Cross-Validation

Utilize as a common, well-characterized standard to facilitate analytical method transfer between different laboratories or contract research/manufacturing organizations (CROs/CMOs). The availability of ISO17034-accredited material (e.g., from CATO) [3] ensures traceability and uniformity in the application of the analytical method, minimizing inter-site variability and ensuring that all parties are quantifying the same impurity with the same benchmark.

Technical Documentation Hub

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